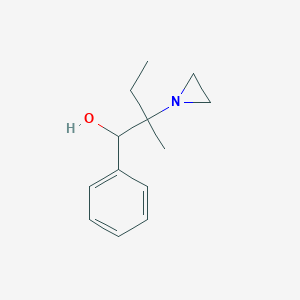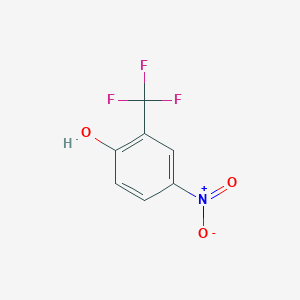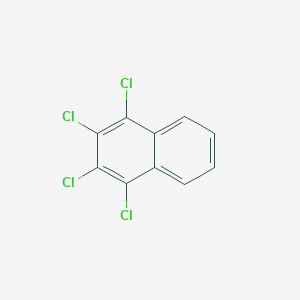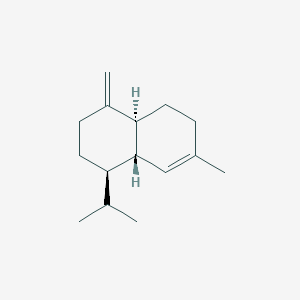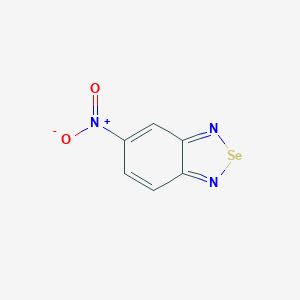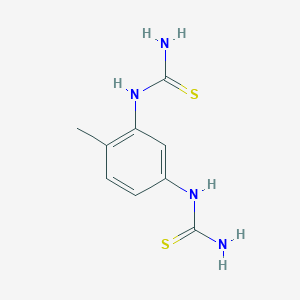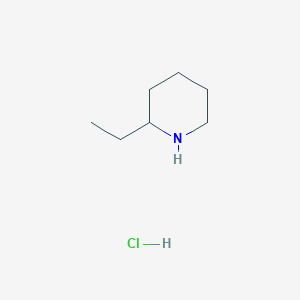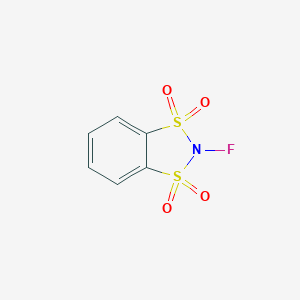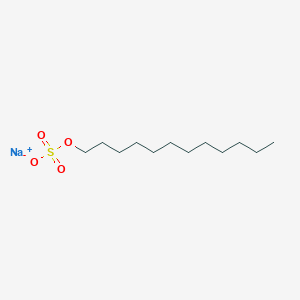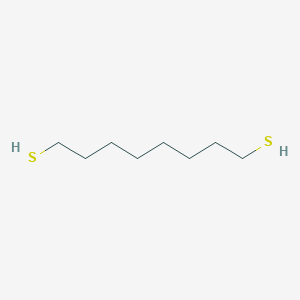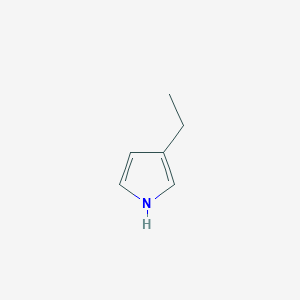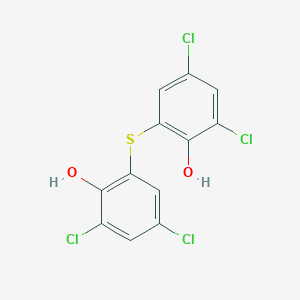![molecular formula C26H44O4 B075386 [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate CAS No. 1487-50-9](/img/structure/B75386.png)
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate, also known as HPMPH, is a synthetic compound that has gained attention in the scientific community for its potential use as a tool in biochemical research. HPMPH is a derivative of hexadecanoic acid, which is a saturated fatty acid commonly found in natural fats and oils. The unique chemical structure of HPMPH makes it a promising candidate for use in various scientific applications.
Wirkmechanismus
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARα by [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This mechanism of action makes [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate a useful tool for studying the effects of PPARα activation on cellular processes.
Biochemische Und Physiologische Effekte
Studies have shown that [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can modulate lipid metabolism in various cell types, including hepatocytes and adipocytes. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to increase fatty acid oxidation and decrease lipid accumulation in these cell types. Additionally, [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to have anti-inflammatory effects in macrophages, potentially through its ability to activate PPARα.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in lab experiments is its ability to mimic the behavior of natural fatty acids in biological systems. This allows for the investigation of the effects of specific fatty acid modifications on cellular processes. However, one limitation of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate is its synthetic nature, which may limit its usefulness in certain studies where natural compounds are preferred.
Zukünftige Richtungen
There are several potential future directions for the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in scientific research. One area of interest is the investigation of the effects of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate on lipid metabolism in vivo. Another potential direction is the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to fully understand the mechanism of action of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can be achieved through a multi-step process starting with the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate product is then reacted with (2S)-2-hydroxy-3-phenylmethoxypropylamine in the presence of a base to yield [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been used in various scientific research applications due to its ability to mimic the behavior of natural fatty acids in biological systems. One such application is the study of lipid metabolism and lipid signaling pathways. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to be metabolized by the same enzymes as natural fatty acids, allowing for the investigation of the effects of specific fatty acid modifications on cellular processes.
Eigenschaften
CAS-Nummer |
1487-50-9 |
|---|---|
Produktname |
[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate |
Molekularformel |
C26H44O4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[(2S)-2-hydroxy-3-phenylmethoxypropyl] hexadecanoate |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3/t25-/m0/s1 |
InChI-Schlüssel |
KTMANQJLYZAYIP-VWLOTQADSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



